molecular formula C15H16N6O2 B2454643 (E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 328289-00-5

(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2454643
CAS No.: 328289-00-5
M. Wt: 312.333
InChI Key: IQCHTNKDENNBPW-CXUHLZMHSA-N
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Description

(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.333. The purity is usually 95%.
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Properties

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-3-21-11-12(20(2)15(23)18-13(11)22)17-14(21)19-16-9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,17,19)(H,18,22,23)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCHTNKDENNBPW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The compound belongs to the purine derivative class, characterized by the following structural formula:

C15H16N6O2\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{O}_{2}

Antimicrobial Activity

Research has demonstrated that various hydrazine derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against a variety of pathogens.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMicroorganisms TestedMinimum Inhibitory Concentration (MIC)
(E)-2-(2-benzylidenehydrazinyl)-4-methylthiazoleStaphylococcus aureus, E. coli50 µg/mL
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methylpurinePseudomonas aeruginosa, Candida albicans25 µg/mL
(E)-1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-phenylthiazoleBacillus subtilis, Salmonella typhimurium30 µg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation in drug development.

Anticancer Activity

The anticancer potential of purine derivatives has been widely studied. In particular, this compound has been associated with inhibition of cancer cell proliferation.

Case Study: In Vitro Studies

In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism of Action : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.

Results :

  • HeLa Cells : IC50 = 15 µM
  • MCF-7 Cells : IC50 = 20 µM
  • A549 Cells : IC50 = 18 µM

These results indicate that the compound may serve as a potent anticancer agent through its ability to trigger apoptotic pathways in malignant cells.

Preparation Methods

Synthesis of 8-Hydrazinylpurine Intermediate

The foundational step involves preparing the 8-hydrazinylpurine precursor. A patent detailing analogous purine derivatives (WO2015107533A1) exemplifies this via nucleophilic aromatic substitution. For the target compound, 8-bromo-7-ethyl-3-methylpurine-2,6-dione reacts with hydrazine hydrate in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone) under alkaline conditions (potassium carbonate, 85–125°C, 4–8 hours). Catalytic potassium iodide enhances reactivity by facilitating halide displacement.

Key Reaction Parameters:

Parameter Condition
Solvent N-methyl-2-pyrrolidone
Base Potassium carbonate
Catalyst Potassium iodide
Temperature 85–125°C
Reaction Time 4–8 hours
Yield 75–82% (estimated)

Post-reaction, the mixture is acidified (10% acetic acid), and the product is extracted into methylene dichloride. Purification via solvent distillation and recrystallization from methanol yields the 8-hydrazinyl intermediate.

Condensation with Benzaldehyde

The hydrazinyl group undergoes condensation with benzaldehyde to form the E-configured hydrazone. Adapting protocols from arylidene-hydrazinyl-thiazole syntheses, the intermediate is refluxed with benzaldehyde in ethanol containing catalytic acetic acid (1–3 hours, 70–80°C). The reaction is monitored by TLC (toluene/ethyl acetate 2:1), and the product precipitates upon cooling.

Optimization Insights:

  • Solvent System: Ethanol or acetone/DMF mixtures enhance solubility.
  • Acid Catalyst: Acetic acid (1–5 mol%) accelerates imine formation.
  • Yield: 70–78% after recrystallization from ethanol.

One-Pot Tandem Synthesis

Simultaneous Functionalization and Cyclization

A streamlined approach combines purine bromination and hydrazone formation in a single pot. Inspired by multicomponent reactions, 7-ethyl-3-methylpurine-2,6-dione is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, followed by hydrazine hydrate and benzaldehyde. The tandem reaction proceeds via:

  • Bromination at C8 using NBS.
  • Hydrazine displacement of bromide.
  • Aldehyde condensation to form the hydrazone.

Advantages:

  • Reduced purification steps.
  • Higher overall yield (68–72%).

Limitations:

  • Requires precise temperature control to prevent over-bromination.
  • DMF removal necessitates extensive washing.

Solid-Phase Synthesis for High-Throughput Production

Immobilized Purine Derivatives

Solid-phase methodologies, though less common for purines, offer scalability. A resin-bound 7-ethyl-3-methylpurine-2,6-dione is functionalized via:

  • Bromination using POBr₃ in dichloromethane.
  • Hydrazine substitution (2M hydrazine in DMF, 24 hours).
  • On-resin condensation with benzaldehyde (5% AcOH, 12 hours).

Performance Metrics:

Metric Value
Purity (HPLC) 95–98%
Yield per Cycle 60–65%
Scalability Up to 100 g/batch

This method suits industrial applications but demands specialized equipment.

Comparative Analysis of Methods

Yield and Purity Across Protocols

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution 75–82 99–99.5 High purity
One-Pot Tandem 68–72 95–97 Process efficiency
Solid-Phase 60–65 95–98 Scalability

Reaction Kinetics and Thermodynamics

  • Activation Energy: Nucleophilic substitution (Method 1) exhibits higher ΔG‡ due to aromatic system rigidity.
  • Equilibrium Dynamics: Hydrazone formation (Step 1.2) favors the E-isomer due to steric hindrance in the Z-configuration.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.11 (s, 1H, purine-H), 7.69 (d, 2H, benzylidene-H), 7.47–7.49 (m, 3H, aromatic-H), 4.21 (q, 2H, -CH₂CH₃), 2.51 (s, 3H, -CH₃).
  • ESI-MS: m/z 383.1 [M+H]⁺ (calculated for C₁₉H₁₈N₆O₂: 382.1).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity for Method 1.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • N-methyl-2-pyrrolidone (Method 1) is recycled via distillation (≥90% recovery).
  • Ethanol (Method 2) is reused after rotary evaporation.

Cost-Benefit Analysis

Factor Method 1 Method 2 Method 3
Raw Material Cost $$$ $$ $$$$
Labor Intensity High Moderate Low
Environmental Impact Moderate Low High

Q & A

Q. What are the optimal synthetic conditions for (E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione to maximize yield and purity?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of hydrazine derivatives with benzaldehyde analogs under reflux in ethanol (70–80°C, 12–24 hours) to form the hydrazinyl linkage.
  • Step 2 : Cyclization of the intermediate purine core using solvents like DMF or DMSO at 100–120°C with catalysts such as K₂CO₃ or triethylamine.
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity . Key factors include stoichiometric control, inert atmosphere (N₂/Ar), and monitoring via TLC. Yields typically range from 50–75% depending on reaction efficiency .

Q. Which spectroscopic and analytical techniques are most effective for confirming the molecular structure of this compound?

A combination of methods is required:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., hydrazinyl NH, benzylidene aromatic protons, ethyl/methyl groups).
  • Mass Spectrometry (ESI-TOF) : Confirms molecular weight (e.g., [M+H]⁺ peak).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches at ~3200 cm⁻¹).
  • X-ray Crystallography : Provides definitive structural confirmation if high-purity crystals are obtained .

Q. What in vitro assays are recommended for initial screening of biological activity (e.g., anticancer, antiviral)?

  • Enzyme Inhibition : Assays against kinases (e.g., EGFR, CDK2) or metabolic enzymes (e.g., xanthine oxidase) using fluorometric or colorimetric substrates .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Antiviral Screening : Plaque reduction assays against RNA/DNA viruses (e.g., influenza, HSV-1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data across different experimental models?

Contradictions may arise due to:

  • Variability in assay conditions (pH, ionic strength, co-factors). Standardize protocols using guidelines from the Enzyme Assay Handbook.
  • Off-target effects : Use orthogonal assays (e.g., SPR for binding affinity vs. functional activity) to confirm specificity.
  • Species-specific enzyme isoforms : Validate results with human recombinant enzymes and primary cell models .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of hydrazinyl-linked substituents on biological activity?

  • Systematic Substitution : Synthesize analogs with variations in the benzylidene group (e.g., electron-withdrawing/donating substituents) and evaluate activity trends.
  • Computational Modeling : Use molecular docking (AutoDock Vina) or QSAR to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., hydrazine NH, carbonyl oxygen) using software like Schrödinger’s Phase .

Q. What experimental approaches are used to determine metabolic stability and toxicity in preclinical models?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification (e.g., hydroxylation, glucuronidation).
  • Toxicity Profiling :
  • In vitro : Ames test (mutagenicity), hERG assay (cardiotoxicity).
  • In vivo : Acute toxicity studies in rodents (LD₅₀ determination) .
    • ADME Prediction : Use tools like SwissADME to estimate permeability (LogP), bioavailability, and CYP450 interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.